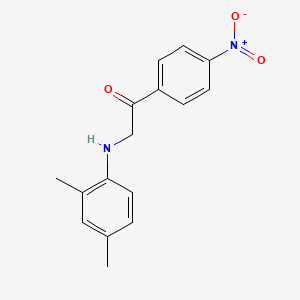
7,8-Dihydroquinoline;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydroquinoline;2,4,6-trinitrophenol: is a compound that combines two distinct chemical entities: 7,8-dihydroquinoline and 2,4,6-trinitrophenol. 7,8-Dihydroquinoline is a heterocyclic aromatic organic compound, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound. These compounds are known for their unique chemical properties and diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
-
7,8-Dihydroquinoline
- The synthesis of 7,8-dihydroquinoline typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
- Variants of the Skraup synthesis can also be employed, where different aldehydes or ketones are used in situ, followed by cyclization to hydroquinoline, which is then oxidized to quinoline .
-
2,4,6-Trinitrophenol
- 2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. This process involves the introduction of nitro groups into the phenol ring, resulting in the formation of 2,4,6-trinitrophenol .
Industrial Production Methods
- Industrial production of 7,8-dihydroquinoline and 2,4,6-trinitrophenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final products.
化学反応の分析
Types of Reactions
-
7,8-Dihydroquinoline
-
2,4,6-Trinitrophenol
Common Reagents and Conditions
- Common reagents for these reactions include oxidizing agents like sulfuric acid and nitric acid for nitration, and reducing agents like hydrogen or metal hydrides for reduction reactions .
Major Products Formed
科学的研究の応用
Chemistry
- 7,8-Dihydroquinoline and its derivatives are used as intermediates in the synthesis of various organic compounds .
- 2,4,6-Trinitrophenol is used as a reagent in chemical analysis and as a precursor for the synthesis of other nitroaromatic compounds .
Biology and Medicine
- Quinoline derivatives have been studied for their potential antimalarial properties .
- 2,4,6-Trinitrophenol has been used in biochemical studies of oxidative processes .
Industry
作用機序
7,8-Dihydroquinoline
- The mechanism of action of 7,8-dihydroquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways .
2,4,6-Trinitrophenol
類似化合物との比較
Similar Compounds
Isoquinoline: Isoquinoline is another heterocyclic aromatic compound with similar chemical properties and applications.
2,4-Dinitrophenol: Chemically related to 2,4,6-trinitrophenol, 2,4-dinitrophenol is used in biochemical studies and as a metabolic stimulant.
Uniqueness
特性
CAS番号 |
54086-93-0 |
|---|---|
分子式 |
C15H12N4O7 |
分子量 |
360.28 g/mol |
IUPAC名 |
7,8-dihydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H9N.C6H3N3O7/c1-2-6-9-8(4-1)5-3-7-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1,3-5,7H,2,6H2;1-2,10H |
InChIキー |
JQEGGPYEDNBZSK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C1)C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


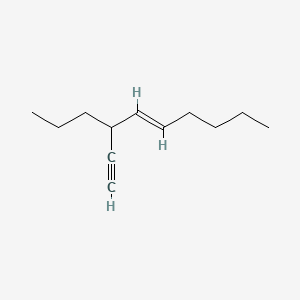
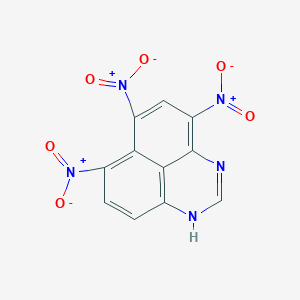


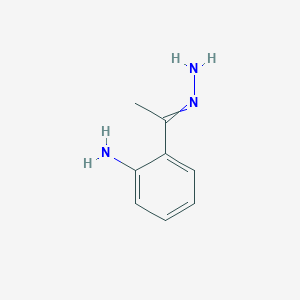
![2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)](/img/structure/B14629147.png)
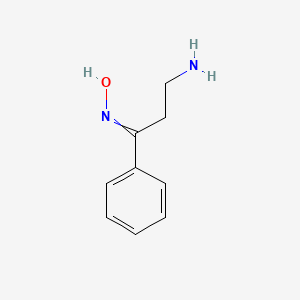

![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)

![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)


